molecular formula C13H12N2O2 B13987345 4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile CAS No. 7460-35-7

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

Cat. No.: B13987345
CAS No.: 7460-35-7
M. Wt: 228.25 g/mol
InChI Key: GBROGGSQPBFHTD-UHFFFAOYSA-N
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Description

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the phenethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with an amine can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism by which 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2-one . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties.

Uniqueness

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7460-35-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-8-11-9-15(13(17)12(11)16)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

GBROGGSQPBFHTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C#N

Origin of Product

United States

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